(2S,3S)-3-ethylpyrrolidine-2-carboxamide
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Overview
Description
(2S,3S)-3-ethylpyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-ethylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. This process can be carried out under mild conditions, often at room temperature, and in the presence of a hydrogen donor .
Industrial Production Methods
For industrial-scale production, the use of biocatalysts has shown promise. Enzymes such as carbonyl reductase from Lactobacillus fermentum can be employed to catalyze the reduction of β-ketoesters, resulting in high yields and stereoselectivity . This method is environmentally friendly and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-ethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S,3S)-3-ethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-butanediol: Another chiral compound with similar stereochemistry, used in asymmetric synthesis.
(2S,3S)-2-chloro-3-hydroxy ester: A compound with similar structural features, used in pharmaceutical intermediates.
Uniqueness
What sets (2S,3S)-3-ethylpyrrolidine-2-carboxamide apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S,3S)-3-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-5-3-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1 |
InChI Key |
ONODUWMRAZDTQG-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@@H]1C(=O)N |
Canonical SMILES |
CCC1CCNC1C(=O)N |
Origin of Product |
United States |
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